molecular formula C12H13ClN2O2 B7951624 6-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde CAS No. 1437433-78-7

6-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No.: B7951624
CAS No.: 1437433-78-7
M. Wt: 252.69 g/mol
InChI Key: YQFXZRUJCOHCBI-UHFFFAOYSA-N
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Description

6-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloro substituent at the 6th position and a methoxypropyl group at the 1st position, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions.

    Introduction of the chloro substituent: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the methoxypropyl group: This step involves the alkylation of the benzimidazole nitrogen with 3-methoxypropyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 6-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carboxylic acid.

    Reduction: 6-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-methanol.

    Substitution: 6-Methoxy-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde (if methoxide is the nucleophile).

Scientific Research Applications

6-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent due to the biological activity of benzimidazole derivatives.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which can lead to cell cycle arrest and apoptosis in cancer cells. The chloro and methoxypropyl groups may enhance binding affinity and specificity to these targets.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1H-benzo[d]imidazole-2-carbaldehyde: Lacks the methoxypropyl group, which may result in different biological activity.

    1-(3-Methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde: Lacks the chloro substituent, which can affect its reactivity and interactions.

    6-Methoxy-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde: Substitution of the chloro group with a methoxy group, potentially altering its chemical and biological properties.

Uniqueness

The presence of both the chloro and methoxypropyl groups in 6-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde makes it unique compared to its analogs

Properties

IUPAC Name

6-chloro-1-(3-methoxypropyl)benzimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-17-6-2-5-15-11-7-9(13)3-4-10(11)14-12(15)8-16/h3-4,7-8H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFXZRUJCOHCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C2=C(C=CC(=C2)Cl)N=C1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901170281
Record name 1H-Benzimidazole-2-carboxaldehyde, 6-chloro-1-(3-methoxypropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901170281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1437433-78-7
Record name 1H-Benzimidazole-2-carboxaldehyde, 6-chloro-1-(3-methoxypropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437433-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-2-carboxaldehyde, 6-chloro-1-(3-methoxypropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901170281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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